molecular formula C10H16ClNO B1584110 4-Ethoxyphenethylamine CAS No. 56370-30-0

4-Ethoxyphenethylamine

Cat. No.: B1584110
CAS No.: 56370-30-0
M. Wt: 201.69 g/mol
InChI Key: LGGGIJHFLLDSKJ-UHFFFAOYSA-N
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Description

Overview of Phenethylamine (B48288) Chemical Class and Research Significance

Phenethylamine and its derivatives comprise a large class of organic compounds characterized by a phenethylamine backbone. wikipedia.org This core structure consists of a phenyl ring linked to an amino group by a two-carbon sidechain. wikipedia.org The versatility of this scaffold allows for numerous substitutions at various positions, leading to a wide array of compounds with diverse pharmacological activities. wikipedia.org

The phenethylamine chemical class is of significant research interest due to its presence in a multitude of biologically active molecules. These include endogenous neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862), which play crucial roles in mood, motivation, and movement. nih.gov The class also encompasses a broad spectrum of synthetic compounds, including stimulants, hallucinogens, antidepressants, and appetite suppressants. wikipedia.orgchemeurope.com The study of phenethylamines is vital for understanding neurotransmission, developing new therapeutic agents for neurological and psychiatric disorders, and investigating the mechanisms of action of various psychoactive substances. biomolther.orgwebmd.com

Structural Features and Core Scaffolds of Phenethylamine Derivatives

The fundamental structure of any substituted phenethylamine is the phenethylamine core. Modifications can occur at several positions on this scaffold: the phenyl ring, the ethyl sidechain, and the amino group. wikipedia.org

Phenyl Ring Substitutions: The addition of various functional groups to the phenyl ring significantly influences the compound's properties. For instance, the position and nature of substituents can alter receptor binding affinity and selectivity.

Sidechain Modifications: Alterations to the ethyl sidechain, such as the addition of a methyl group at the alpha position (to form amphetamines) or a carbonyl group at the beta position (to form cathinones), create distinct subclasses of phenethylamines with unique pharmacological profiles. wikipedia.org

Amino Group Substitutions: The nitrogen atom of the amino group can also be substituted, further diversifying the chemical space of phenethylamine derivatives.

These structural modifications are key to the structure-activity relationship (SAR) studies within this chemical class, which aim to understand how specific structural features relate to the biological activity of the compounds. nih.govnih.gov

Positioning of 4-Ethoxyphenethylamine in Structure-Activity Relationship Research

This compound is a phenethylamine derivative characterized by an ethoxy group (-OCH2CH3) substituted at the para (4th) position of the phenyl ring. This specific substitution places it within a group of ethoxylated phenethylamines that are of interest in structure-activity relationship (SAR) research.

SAR studies on phenethylamine derivatives investigate how modifications to the molecular structure affect their biological activity. For example, research has shown that the type and position of substituents on the phenyl ring can significantly impact a compound's affinity for various receptors, such as dopamine and serotonin (B10506) receptors. nih.govnih.govbiomolther.org The presence of an ethoxy group at the 4-position, as in this compound, is a key structural feature that researchers study to understand its influence on receptor binding and functional activity compared to other substitutions.

Historical Development of Ethoxylated Phenethylamine Derivatives in Chemical and Pharmacological Research

The exploration of ethoxylated phenethylamine derivatives is part of the broader history of phenethylamine research. Early investigations into phenethylamines were spurred by the discovery of naturally occurring and synthetic compounds with significant physiological effects.

The synthesis of mescaline analogs, for example, has been a notable area of research. In 1954, Benington and his colleagues first synthesized and reported on escaline (B1605962) (3,5-dimethoxy-4-ethoxyphenethylamine). psychonautwiki.orgwikipedia.org Later, the laboratory of David E. Nichols re-examined escaline and prepared a series of other mescaline analogues, including proscaline (B1283602) and isoproscaline. psychonautwiki.orgwikipedia.org Another related compound, metaescaline (3,4-dimethoxy-5-ethoxyphenethylamine), was first synthesized by Alexander Shulgin. wikipedia.org These efforts were aimed at understanding how altering the alkoxy substituents on the phenethylamine ring of mescaline would affect its properties. psychonautwiki.orgwikipedia.orgwikipedia.org

In the 1980s and 1990s, the work of Alexander Shulgin significantly expanded the known landscape of phenethylamine derivatives, including various ethoxylated compounds. unodc.org His systematic synthesis and documentation of numerous novel psychoactive substances have been a cornerstone in the field. unodc.orgwikiwand.com More recent research continues to build on this foundation, utilizing advanced techniques like docking simulations to investigate the interactions of these compounds with their biological targets at a molecular level. nih.govbiomolther.org

The following table provides a summary of key ethoxylated phenethylamine derivatives and their historical context:

Compound NameOther NamesYear First Synthesized/ReportedKey Researchers/Developments
Escaline3,5-Dimethoxy-4-ethoxyphenethylamine1954Benington, et al.; Later re-examined by David E. Nichols' lab; Effects described by Alexander Shulgin psychonautwiki.orgwikipedia.orgwikiwand.com
Metaescaline3,4-dimethoxy-5-ethoxyphenethylamineFirst synthesized by Alexander Shulgin wikipedia.org

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

56370-30-0

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(4-ethoxyphenyl)ethanamine;hydrochloride

InChI

InChI=1S/C10H15NO.ClH/c1-2-12-10-5-3-9(4-6-10)7-8-11;/h3-6H,2,7-8,11H2,1H3;1H

InChI Key

LGGGIJHFLLDSKJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)CCN

Canonical SMILES

CCOC1=CC=C(C=C1)CCN.Cl

Other CAS No.

62885-82-9

Pictograms

Corrosive; Irritant

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 4-Ethoxyphenethylamine

Traditional syntheses of this compound rely on well-documented and robust chemical transformations that are common in organic chemistry.

A primary method for introducing the ethoxy group onto the aromatic ring is through nucleophilic substitution, most notably the Williamson ether synthesis. wikipedia.org This reaction involves the deprotonation of a hydroxyl group to form an alkoxide, which then acts as a nucleophile to attack an ethylating agent. mendelset.com

The synthesis typically starts with a precursor containing a hydroxyl group at the 4-position, such as 4-hydroxyphenethylamine or a protected derivative. This precursor is treated with a base, like sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenolic hydroxyl group, forming a more nucleophilic phenoxide ion. mendelset.comstudfile.net This ion then reacts with an ethylating agent, such as ethyl iodide or ethyl bromide, in an SN2 reaction to form the ether linkage. wikipedia.orgstudfile.net The use of a phase-transfer catalyst, such as tetrabutylammonium (B224687) bromide, can facilitate this reaction between an aqueous phase containing the phenoxide and an organic phase containing the alkyl halide. youtube.com

Table 1: Williamson Ether Synthesis for this compound A representative summary of the Williamson ether synthesis approach.

Starting Material Base Ethylating Agent Solvent Product
4-Hydroxyphenethylamine Sodium Hydroxide (NaOH) Ethyl Iodide (C₂H₅I) Methanol (B129727) / Water This compound
4-Hydroxyphenylacetonitrile Potassium Carbonate (K₂CO₃) Ethyl Iodide (C₂H₅I) Acetone (B3395972) 4-Ethoxyphenylacetonitrile (B2778057)

Reductive amination is a versatile and widely used method for forming amines from carbonyl compounds. In the context of this compound synthesis, this route typically begins with a ketone or aldehyde precursor that already contains the 4-ethoxy group. The synthesis of various ethoxyphenethylamines often starts with the appropriate substituted benzaldehyde (B42025), which is converted to a ketone and then to the desired amine via reductive amination. auburn.edu

One common precursor is 4-ethoxyphenylacetaldehyde. This aldehyde can be reacted with an amine source, such as ammonia, to form an intermediate imine, which is then reduced in situ to the primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation. An alternative, though related, pathway involves the Henry reaction, where 4-ethoxybenzaldehyde (B43997) is condensed with nitromethane (B149229) to form a nitrostyrene (B7858105) intermediate. This intermediate is subsequently reduced, often using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), to yield the final phenethylamine (B48288) product. studfile.net

Table 2: Reductive Amination and Related Routes An overview of synthetic routes starting from carbonyl or nitro precursors.

Precursor Reagents Reducing Agent Key Intermediate
4-Ethoxyphenylacetaldehyde Ammonia (NH₃) Sodium Cyanoborohydride (NaBH₃CN) Imine
4-Ethoxybenzaldehyde Nitromethane (CH₃NO₂), Ammonium Acetate Lithium Aluminum Hydride (LiAlH₄) 4-Ethoxy-β-nitrostyrene

The synthesis of this compound can also be integrated into longer, multi-step sequences that build the molecule from more basic starting materials. These routes offer flexibility in introducing various functional groups. A well-documented strategy for analogous compounds involves starting with a substituted benzaldehyde and converting it to a phenylacetonitrile (B145931) derivative. studfile.net

For example, a synthesis could begin with 4-hydroxybenzaldehyde. This starting material can be converted to 4-hydroxyphenylacetonitrile. From this intermediate, the synthetic steps can proceed in two different orders:

Etherification followed by Reduction: The phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is first ethylated using the Williamson ether synthesis (e.g., with ethyl iodide and potassium carbonate) to yield 4-ethoxyphenylacetonitrile. studfile.net The nitrile group is then reduced to a primary amine using methods like catalytic hydrogenation (e.g., H₂ with a Palladium catalyst) or reduction with LiAlH₄. studfile.net

Reduction followed by Etherification: This less common route would involve reducing the nitrile of 4-hydroxyphenylacetonitrile first to create 4-hydroxyphenethylamine, followed by ethylation of the hydroxyl group.

The first sequence is often preferred as the reaction conditions for nitrile reduction can sometimes affect other functional groups.

Novel and Optimized Synthetic Approaches

Modern synthetic chemistry aims to develop methods that are not only efficient but also environmentally benign and highly selective.

The principles of green chemistry focus on reducing waste, using less hazardous substances, and improving energy efficiency. In the synthesis of this compound, these principles can be applied to established routes. One notable example is the use of phase-transfer catalysis in the Williamson ether synthesis. youtube.com This technique allows for the reaction of reagents that are soluble in different, immiscible phases (like an aqueous and an organic layer), which can reduce the need for large quantities of potentially hazardous organic solvents and may proceed under milder conditions. youtube.com Another green approach is the use of catalytic reduction methods, which are more atom-economical than using stoichiometric metal hydride reagents like LiAlH₄ that produce significant waste.

Catalysis is central to modern organic synthesis for achieving high efficiency and selectivity. In the synthesis of this compound, catalytic hydrogenation is a key method for the reduction of nitrile or nitrostyrene intermediates. studfile.net Using a heterogeneous catalyst like palladium on charcoal (Pd/C) with hydrogen gas allows for the clean and high-yield conversion of the nitrile group in 4-ethoxyphenylacetonitrile to the primary amine of this compound. studfile.net This method is often highly selective, avoiding the side reactions that can occur with more aggressive, non-catalytic reducing agents. These catalytic processes are crucial for producing the target compound with high purity on an industrial scale. google.com

Derivatization and Analog Synthesis from this compound

The synthesis of derivatives and analogs from the this compound scaffold is a key strategy for exploring structure-activity relationships and developing novel chemical probes.

Modifications at the Amino Group (N-alkylation, N-acylation)

The primary amino group is a readily modifiable functional group, allowing for the introduction of various substituents through N-alkylation and N-acylation.

N-alkylation introduces alkyl groups to the nitrogen atom, which can be accomplished through methods like reductive amination or direct alkylation with alkyl halides. smolecule.com Reductive amination involves reacting this compound with an aldehyde or ketone in the presence of a reducing agent. For example, reaction with formaldehyde (B43269) would yield the N-methyl derivative, while reaction with acetone would produce the N-isopropyl analog.

N-acylation involves the reaction of the amine with acyl chlorides or anhydrides to form amides. smolecule.comsmolecule.com This is a common transformation that can be used to synthesize a wide variety of derivatives. For instance, reacting this compound with acetyl chloride results in the formation of N-acetyl-4-ethoxyphenethylamine. These acylated derivatives often exhibit different biological properties and can serve as intermediates for more complex chemical structures.

Table 1: Examples of N-Alkylation and N-Acylation Reactions

Starting Material Reagent Reaction Type Product
This compound Formaldehyde, Reducing Agent N-alkylation N-methyl-4-ethoxyphenethylamine
This compound Acetone, Reducing Agent N-alkylation N-isopropyl-4-ethoxyphenethylamine
This compound Acetyl Chloride N-acylation N-acetyl-4-ethoxyphenethylamine
This compound Perfluoropropionic anhydride (B1165640) (PFPA) N-acylation N-(perfluoropropionyl)-4-ethoxyphenethylamine

Derivatization of the Ethoxy Moiety

The ethoxy group on the phenyl ring provides another point for chemical modification. A common strategy involves the cleavage of the ether to yield the corresponding phenol (B47542), 4-hydroxyphenethylamine (tyramine). This transformation opens up possibilities for introducing a variety of substituents at this position. The resulting hydroxyl group can be re-alkylated with different alkyl halides to create a library of 4-alkoxyphenethylamine analogs. datapdf.com This allows for a systematic investigation of how changes in the alkoxy group affect the molecule's properties.

Isotopic Labeling Strategies for Research Probes

Isotopically labeled this compound and its derivatives are invaluable tools in scientific research, particularly in metabolic studies and for use as internal standards in analytical chemistry. nih.govgoogle.com Stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N) can be incorporated into the molecule.

Deuterium labeling can be achieved by using deuterated reagents during the synthesis. For example, a deuterated ethoxy group can be introduced using deuterated ethyl iodide. Deuterium can also be incorporated into the phenethylamine backbone through the use of deuterated reducing agents. auburn.eduojp.gov

Carbon-13 labeling often starts with a ¹³C-labeled precursor, such as [¹³C₆]-phenol, to create a fully labeled aromatic ring. nih.gov This allows for the synthesis of standards that can be used for accurate quantification in mass spectrometry-based analyses. nih.govresearchgate.net Nitrogen-15 labeling can be achieved by using a ¹⁵N-containing reagent during the formation of the amine group.

These isotopically labeled compounds are essential for tracer studies and for improving the accuracy of quantitative analytical methods. nih.gov

Purity Assessment and Scale-up Considerations in Research Synthesis

Ensuring the purity of synthesized compounds is critical for obtaining reliable and reproducible research data. nih.gov A combination of analytical techniques is used for purity assessment.

Purity Assessment:

Chromatographic Methods: Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are powerful techniques for separating and quantifying the target compound and any impurities. ojp.govsigmaaldrich.comnih.gov Thin-layer chromatography (TLC) is often used for rapid, qualitative monitoring of reactions.

Spectroscopic Methods: Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to identify and quantify impurities. nih.gov Mass spectrometry (MS) confirms the molecular weight of the compound and its fragments. auburn.eduoup.com

Other Techniques: Melting point analysis can be a useful indicator of purity for crystalline solids. studfile.net

Scale-up Considerations: Transitioning a synthesis from a small laboratory scale to a larger scale for more extensive studies requires careful consideration of several factors. beilstein-journals.orgnih.govmdpi.com

Reaction Conditions: Heat transfer and mixing become more critical on a larger scale. Exothermic reactions may require more efficient cooling to prevent runaway reactions.

Reagent Addition: The rate and method of reagent addition may need to be adjusted to maintain control over the reaction.

Workup and Purification: Extraction and purification methods often need to be modified for larger quantities. Crystallization may be a more practical purification method than chromatography for large-scale synthesis. studfile.net

Table 2: Analytical Techniques for Purity Assessment

Technique Purpose
Gas Chromatography (GC) Separation and quantification of volatile compounds.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of non-volatile compounds. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Structural elucidation and purity determination. nih.gov
Mass Spectrometry (MS) Molecular weight confirmation and structural analysis. oup.com
Thin-Layer Chromatography (TLC) Rapid reaction monitoring and preliminary purity check. google.com
Melting Point Assessment of purity for crystalline solids. studfile.net

Molecular Interactions and Preclinical Pharmacological Characterization in Vitro and Ex Vivo Studies

Receptor Binding Affinities and Selectivities

Studies on the interaction of 4-Ethoxyphenethylamine with monoamine transporters—dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT)—are limited in the public domain. Phenethylamine (B48288) empathogens, as a class, are known to be potent releasers and/or reuptake inhibitors of presynaptic serotonin, dopamine, and norepinephrine through their interactions with these transporters. google.com Some synthetic cathinones, which share structural similarities, have shown a high potency for DAT inhibition, followed by NET and SERT. nih.gov However, specific inhibition kinetics data (IC50 or Ki values) for this compound at DAT, NET, and SERT are not extensively detailed in the available scientific literature. Further research is required to fully characterize its profile as a monoamine transporter inhibitor.

This compound and its analogs have been evaluated for their binding affinities at several G protein-coupled receptors, which are crucial for neurotransmission.

Serotonergic 5-HT Receptors: The primary focus of research has been on the serotonin 5-HT2 receptor subtypes. This compound displays a notable affinity for the 5-HT2A receptor. sci-hub.se One study reported a Ki value of 2100 nM for escaline (B1605962) at [3H]ketanserin-labeled 5-HT2A receptors in rat frontal cortex homogenates, indicating a twofold higher affinity than its structural analog, mescaline (Ki = 5500 nM). ljmu.ac.uk In studies with cloned human receptors, escaline demonstrated affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors. Functionally, it acts as a full agonist at the 5-HT2A receptor, stimulating phosphoinositide hydrolysis, a measure of receptor activation. It also showed agonist activity at the 5-HT2C receptor. In contrast, it exhibits little to no significant affinity for the 5-HT1A receptor. researchgate.net

Adrenergic Receptors: Investigations into the binding of this compound at adrenergic receptors show that while some related phenethylamines interact with α1 and α2 adrenergic receptors, specific high-affinity binding for this compound at these sites has not been a prominent finding. researchgate.netfrontiersin.org Adrenergic receptors are generally categorized by their alpha and beta subtypes, with alpha-1 receptors mediating smooth muscle contraction and alpha-2 receptors having mixed effects on smooth muscle. nih.gov

Dopaminergic Receptors: Similar to its activity at adrenergic receptors, this compound does not appear to have significant affinity for dopaminergic receptors, such as the D2 receptor, as a primary mechanism of action. sci-hub.seresearchgate.net

The following table summarizes the reported receptor binding affinities (Ki) for this compound.

ReceptorKi (nM)Species/TissueReference
5-HT2A2100Rat frontal cortex ljmu.ac.uk
5-HT2A~2100 (virtually identical to a related rigid analog)Cloned human

Note: The table is populated with available data. A lack of value indicates that specific data was not found in the searched literature.

Detailed studies on the ligand-receptor association (kon) and dissociation (koff) kinetics of this compound at its primary receptor targets, such as the 5-HT2A receptor, are not extensively available in the reviewed literature. Kinetic models are crucial for understanding the dynamic interactions between a ligand and its receptor in vivo. nih.gov These parameters, which determine the residence time of a drug at its receptor, can significantly influence its pharmacological effects. Further research employing techniques like radioligand binding assays with temporal resolution would be necessary to determine the specific association and dissociation rates for this compound.

Enzyme Interaction and Modulation Studies

The potential for this compound to inhibit monoamine oxidase (MAO) enzymes, which are responsible for the degradation of monoamine neurotransmitters, is an important aspect of its pharmacological profile. Some phenethylamine derivatives have been shown to be selective inhibitors of MAO-A. nih.gov The inhibition of MAO can lead to increased levels of neurotransmitters like serotonin and norepinephrine. nih.gov However, specific kinetic data (IC50 or Ki values) and the selectivity profile (MAO-A vs. MAO-B) for this compound are not well-documented in the available scientific literature. google.com Some related compounds are known to block MAO. ufrgs.br

The interaction of this compound with cytochrome P450 (CYP450) enzymes is critical for understanding its metabolic fate and potential for drug-drug interactions. In vitro studies are conducted to assess the inhibitory effects of compounds on various CYP450 isoenzymes. google.comgoogle.com While the potential for CYP450-mediated metabolism of phenethylamines is recognized, specific in vitro studies detailing the mechanism-based inhibition of individual CYP isozymes (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2D6, CYP3A4) by this compound are not extensively reported in the public domain. researchgate.netnih.gov

Cellular Signaling Pathway Modulation (in vitro)

Comprehensive searches of scientific literature and chemical databases have been conducted to identify in vitro studies characterizing the effects of this compound on key cellular signaling pathways.

Adenylyl Cyclase Activity Modulation

There are currently no available scientific studies that have specifically investigated the modulatory effects of this compound on adenylyl cyclase activity. Therefore, no data or detailed research findings on this specific interaction can be provided at this time.

Intracellular Calcium Mobilization Assays

A thorough review of published research reveals a lack of studies focused on the direct effects of this compound on intracellular calcium mobilization. While a complex quinazoline (B50416) derivative containing a this compound moiety, EVP14782, has been investigated in the context of store-operated calcium entry, these findings cannot be directly attributed to this compound itself. nih.gov Consequently, there is no specific data regarding the capacity of this compound to induce or inhibit calcium release from intracellular stores.

Beta-Arrestin Recruitment Assays

No published in vitro studies have been identified that assess the potential of this compound to induce the recruitment of beta-arrestin to G-protein coupled receptors. As such, its profile as a potential G-protein-biased or beta-arrestin-biased ligand remains uncharacterized.

Studies on Ion Channel Modulation (if applicable)

There is no available scientific literature from in vitro or ex vivo studies that has examined the interaction of this compound with any ion channels. Therefore, its potential to modulate the activity of voltage-gated or ligand-gated ion channels is currently unknown.

Interaction with Microtubule Dynamics (in vitro)

No in vitro studies have been published that investigate the effects of this compound on the dynamics of microtubule assembly or disassembly. Its potential to interact with tubulin or affect microtubule-dependent cellular processes has not been explored in the scientific literature.

Structure Activity Relationship Sar and Analog Design

Influence of the 4-Ethoxy Group on Molecular Recognition and Activity

The substituent at the 4-position of the phenyl ring is a critical determinant of activity in the phenethylamine (B48288) class. In the case of 4-Ethoxyphenethylamine, the ethoxy group (–O–CH₂CH₃) plays a significant role in how the molecule is recognized by and interacts with biological targets, particularly serotonin (B10506) receptors.

Research on substituted phenethylamines has shown that the nature of the 4-position substituent profoundly impacts receptor affinity. For instance, in a series of 3,4,5-trisubstituted phenethylamines, replacing the 4-methoxy group of mescaline with a 4-ethoxy group to form escaline (B1605962) (3,5-dimethoxy-4-ethoxyphenethylamine) results in a notable increase in potency. ljmu.ac.uk Studies using the mouse head-twitch response (HTR), a behavioral proxy for psychedelic-like effects mediated by the 5-HT2A receptor, demonstrate that escaline is significantly more potent than mescaline. ljmu.ac.uk This suggests that the slightly larger and more lipophilic ethoxy group enhances interaction with the receptor binding pocket compared to a methoxy (B1213986) group. ljmu.ac.uk

However, the effect of an alkoxy group at the para-position is not universally enhancing across all phenethylamine scaffolds. In some series, the introduction of an alkoxy group at the R¹ para-position can decrease binding affinity for the 5-HT2A receptor when compared to alkyl or halogen substituents. biomolther.org In studies of 2,5-dimethoxyphenethylamines, extending the 4-alkoxy group from methoxy to ethoxy and beyond generally increases binding affinities at 5-HT2A and 5-HT2C receptors, but has mixed effects on activation potency and efficacy. nih.govresearchgate.net This indicates a complex relationship where size and lipophilicity at the 4-position must be optimally balanced for both binding and activation. The 4-ethoxy group, therefore, appears to offer a favorable combination of size and electronic properties for potent activity in certain phenethylamine templates.

Impact of Substituents on the Phenyl Ring and Side Chain on Receptor Binding and Enzyme Inhibition

Beyond the 4-ethoxy group, modifications to other positions on the phenyl ring and the ethylamine (B1201723) side chain are crucial in tuning the pharmacological profile. The phenethylamine scaffold is a versatile template that has been extensively modified to explore interactions with a range of biological targets. acs.org

Phenyl Ring Substitutions: The addition of other substituents to the phenyl ring of a 4-alkoxy-phenethylamine can drastically alter its properties. For example, in the 2,5-dimethoxy-4-alkoxyphenethylamine series, the methoxy groups at the 2- and 5-positions are considered critical for high potency at 5-HT2A/2C receptors. nih.govresearchgate.net The combination of 2,5-dimethoxy and 4-alkoxy substitution is a well-established pattern for creating potent serotonergic agonists. frontiersin.org The presence of methoxy groups at the meta and para positions (relative to the ethylamine side chain) can, in some cases, exert negative effects on the affinity for the 5-HT2A receptor. biomolther.org

Side Chain Substitutions: Modifications to the ethylamine side chain are equally important. The most common modification is the addition of a methyl group at the alpha-carbon (the carbon adjacent to the phenyl ring), which converts a phenethylamine into an amphetamine. This α-methylation often increases psychoactive potency and can alter the receptor interaction profile. researchgate.netresearchgate.net For example, amphetamine analogues of 4-alkoxy-2,5-dimethoxyphenethylamines generally show higher activation and lower efficacy at the 5-HT2A receptor compared to their phenethylamine counterparts. nih.gov Furthermore, phenethylamines tend to bind more strongly to the trace amine-associated receptor 1 (TAAR1) than their amphetamine analogs. nih.govresearchgate.net

Extending the α-methyl group to an α-ethyl group typically reduces amphetamine-like psychostimulant activity. researchgate.netresearchgate.net N-alkylation (adding substituents to the amine nitrogen) also significantly impacts activity. While converting a primary amine to a secondary one was traditionally thought to decrease 5-HT2A activity, N-benzyl substitution has been shown to be an exception, increasing both affinity and potency. mdpi.com

The following table summarizes the effects of various substitutions on the receptor binding affinities of phenethylamine derivatives, drawn from studies on related analogues.

Compound Series Substitution Effect on Receptor Binding (Ki) Receptor(s) Reference
2,5-Dimethoxy-phenethylaminesLengthening 4-alkoxy chain (methoxy to butoxy)General increase in binding affinity5-HT2A, 5-HT2C nih.govresearchgate.net
2,5-Dimethoxy-4-ethoxy-phenethylamineTerminal fluorination of 4-ethoxy groupDecreased affinity (mono-fluoro)5-HT2A, 5-HT2C nih.govresearchgate.net
2,5-Dimethoxy-4-ethoxy-phenethylamineProgressive fluorination of 4-ethoxy groupIncreased affinity (di- and tri-fluoro)5-HT2A, 5-HT2C nih.govresearchgate.net
Phenethylaminesα-methylation (forms amphetamine)Weaker binding affinityTAAR1 nih.govresearchgate.net
3,4,5-Trimethoxy-phenethylamineα-methylation (forms TMA)~2x increased potency (HTR assay)5-HT2A ljmu.ac.uk
PhenethylaminesAdding methoxy groups at R⁵-R⁷ positionsNegative effect on affinity5-HT2A biomolther.org
PhenethylaminesAromatic group at R³ with ortho-oxygenIncreased binding affinity5-HT2A biomolther.org

Conformational Analysis and Stereochemical Effects on Molecular Interactions

The three-dimensional shape (conformation) and stereochemistry of phenethylamine derivatives are paramount for their interaction with receptor binding sites. The flexibility of the ethylamine side chain allows it to adopt various orientations relative to the phenyl ring.

Significant research has focused on determining the "bioactive conformation"—the specific shape the molecule adopts when it binds to its receptor target. acs.org Early hypotheses often assumed a conformation where the side chain was coplanar with the aromatic ring. acs.org However, more recent evidence, including the study of conformationally restricted analogues, strongly suggests that for many potent 5-HT2A receptor agonists, the side chain adopts an "out-of-plane" conformation. acs.orgmdpi.com For instance, the high potency of certain benzocyclobutene derivatives supports the hypothesis that the phenethylamine side chain binds in a conformation that is out of the plane of the aromatic ring. mdpi.com Computational and NMR spectroscopic data further support an out-of-plane orientation as the preferred conformation in solution and for receptor binding. acs.org

The introduction of a chiral center, most commonly by α-methylation of the side chain to create an amphetamine, introduces stereochemical considerations. The resulting (R) and (S) enantiomers can have markedly different potencies and activities. For amphetamine itself, the S-(+) isomer is the more potent psychostimulant. researchgate.net This stereoselectivity is a common feature among psychoactive phenethylamines and highlights the precise geometric requirements of their receptor binding sites. For hallucinogenic amphetamines, the (R)-(-) enantiomer is typically the more potent isomer at 5-HT2A receptors, and this stereoselectivity provides a key piece of information for understanding how these ligands dock into the receptor.

Comparative Analysis of this compound with Key Phenethylamine Analogues

To understand the unique properties of this compound, it is useful to compare it with structurally related and well-characterized phenethylamine analogues.

Comparison with Mescaline and Escaline: Mescaline (3,4,5-trimethoxyphenethylamine) is a classic psychedelic phenethylamine. Escaline is the 4-ethoxy analogue of mescaline (3,5-dimethoxy-4-ethoxyphenethylamine). wikipedia.org As discussed previously, replacing the 4-methoxy group of mescaline with the 4-ethoxy group of escaline increases potency by approximately five- to eight-fold in humans. ljmu.ac.ukwikipedia.org This demonstrates the significant positive contribution of the ethoxy group at this position within the 3,4,5-substitution pattern. ljmu.ac.uk

Comparison with 4-Methoxyamphetamine (PMA) and 4-Ethoxyamphetamine (ETA): 4-Methoxyamphetamine (PMA) and 4-Ethoxyamphetamine (ETA) are the amphetamine counterparts related to 4-methoxyphenethylamine (B56431) and this compound. Studies comparing ETA with (+)-amphetamine show that ETA does not produce the typical stimulant effects seen with amphetamine. researchgate.net Instead, its profile is more similar to that of PMA, a compound known to be a potent hallucinogen. researchgate.net In vitro, both PMA and ETA were found to be more potent at inhibiting the uptake and stimulating the release of serotonin than dopamine (B1211576), which contrasts with the primary dopaminergic action of amphetamine. researchgate.net This shift in activity highlights how a 4-alkoxy substituent (methoxy or ethoxy) directs the pharmacological profile away from stimulation and towards serotonergic mechanisms.

The table below provides a comparative overview of receptor binding data for related phenethylamine analogues.

Compound Structure 5-HT2A Ki (nM) 5-HT2C Ki (nM) TAAR1 Ki (nM) Reference
2C-O-2 (analogue) 2,5-dimethoxy-4-ethoxyphenethylamine1613021 nih.govresearchgate.net
Mescaline 3,4,5-trimethoxyphenethylamine46009900>10000 frontiersin.org
Escaline 3,5-dimethoxy-4-ethoxyphenethylamine47012001600 frontiersin.org
TMA-2 (analogue) 2,4,5-trimethoxyamphetamine1300180003100 nih.govresearchgate.net

Note: 2C-O-2 is a close structural analogue (2,5-dimethoxy-4-ethoxyphenethylamine) often used in SAR studies of 4-alkoxy phenethylamines.

Computational Approaches to SAR Delineation (e.g., CoMFA, CoMSIA)

Computational chemistry provides powerful tools for understanding and predicting the SAR of bioactive molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used in drug design to build three-dimensional quantitative structure-activity relationship (3D-QSAR) models. researchgate.netmdpi.com

These methods work by aligning a series of molecules and calculating their steric and electrostatic fields (in CoMFA) or other similarity indices like hydrophobicity, and hydrogen bond donor/acceptor fields (in CoMSIA). mdpi.comacs.org The resulting field values are then correlated with the biological activity of the compounds using statistical methods to generate a 3D model. This model can visually represent which regions around the molecule are favorable or unfavorable for activity. For example, a CoMFA steric map might show a green region, indicating that bulky substituents are favored for higher activity, and a yellow region where they are disfavored. mdpi.com

While specific CoMFA/CoMSIA studies focused solely on this compound are not prevalent, this methodology has been successfully applied to broader classes of phenethylamines and related compounds, providing valuable SAR insights. researchgate.netacs.org For example, 3D-QSAR studies on hallucinogenic phenylalkylamines have been used to develop predictive models for their activity. researchgate.net Similarly, these models have been established for phenethylamine derivatives acting as MAO inhibitors and aldose reductase inhibitors, helping to rationalize the binding modes and identify key interactions, such as the important role of hydrophobic and hydrogen bond interactions. mdpi.comacs.org These computational approaches support and guide synthetic efforts by predicting the activity of novel, un-synthesized analogues, thereby accelerating the design of molecules with desired pharmacological profiles. nih.gov

Analytical Chemistry and Advanced Detection Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating 4-ethoxyphenethylamine from complex mixtures. Gas and liquid chromatography, often coupled with mass spectrometry, provide the high resolution and sensitivity required for its analysis.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like this compound. In GC-MS, the sample is vaporized and separated based on its boiling point and affinity for a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

Research has shown that this compound and its positional isomers (2-ethoxy- and 3-ethoxyphenethylamine) have a molecular weight of 193 g/mol and produce similar major fragment ions at m/z 58 and 135/136 in their electron ionization (EI) mass spectra. This similarity makes chromatographic separation essential for unambiguous identification. oup.comcapes.gov.br Studies have demonstrated that gas chromatographic separation on non-polar stationary phases, such as those coated with 100% dimethyl polysiloxane (like Rtx-1) or 50% phenyl-50% methyl polysiloxane (like Rxi-50), can effectively resolve these isomers. oup.comnih.gov

To enhance the differentiation of this compound from its isomers and other related phenethylamines, derivatization is often employed. The formation of perfluoroacyl derivatives, such as pentafluoropropionamides (PFPA) and heptafluorobutyrylamides (HFBA), significantly alters the chromatographic and mass spectral properties of the analytes. capes.gov.br The mass spectra of these derivatives are more individualized, with unique fragment ions that allow for specific structural identification. oup.comnih.gov For instance, the perfluoroacyl derivatives of ethoxy-substituted phenethylamines exhibit a characteristic fragment ion at m/z 107, which helps to distinguish them from methylenedioxyphenethylamines. capes.gov.brojp.govauburn.edu

GC-MS is also invaluable for assessing the purity of this compound samples. By separating the main compound from any impurities or byproducts of synthesis, the technique allows for their individual identification and quantification based on the area of their chromatographic peaks.

Table 1: GC-MS Data for this compound and Related Compounds

CompoundMolecular Weight ( g/mol )Key Mass Spectral Fragments (m/z)Derivatization
This compound 19358, 135/136Underivatized
2-Ethoxyphenethylamine (B1295438)19358, 135/136Underivatized
3-Ethoxyphenethylamine19358, 135/136Underivatized
This compound-PFPA 339204 (M-135)PFPA
This compound-HFBA 389254 (M-135)HFBA

Data sourced from studies on ethoxyphenethylamine analysis. oup.comcapes.gov.br

High-performance liquid chromatography (HPLC) and its advanced version, ultra-high performance liquid chromatography (UHPLC), are powerful techniques for the separation, identification, and quantification of non-volatile or thermally labile compounds, including phenethylamines. These methods utilize a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analytes between the two phases.

Several HPLC and UHPLC methods have been developed for the analysis of phenethylamine (B48288) derivatives. nih.gov These methods often employ reversed-phase columns, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) or methanol (B129727) and water, often with a pH modifier like a phosphate (B84403) buffer. ojp.gov The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for its identification.

For instance, studies have reported the baseline separation of various phenethylamine isomers using columns like XTerra and Supelcosil ABZ+Plus with a gradient elution of methanol in a pH 3 phosphate buffer. ojp.gov UHPLC, which uses smaller particle sizes in the column packing, offers higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. dea.gov This makes it particularly suitable for the rapid screening and quantification of this compound in complex matrices. Detection is typically achieved using a UV detector, as the aromatic ring in this compound absorbs UV light, or a mass spectrometer for enhanced selectivity and sensitivity (LC-MS). dea.gov

This compound is not a chiral molecule as it does not possess a stereocenter. Its structure, 2-(4-ethoxyphenyl)ethanamine, lacks a carbon atom bonded to four different substituents. Therefore, it exists as a single achiral compound and does not have enantiomers.

However, many related phenethylamines, such as amphetamine and its derivatives, are chiral. For these compounds, chiral chromatography is an essential technique to separate and quantify the individual enantiomers (R- and S-isomers), which often exhibit different pharmacological and toxicological profiles. google.com Chiral stationary phases (CSPs) are used in both gas chromatography and high-performance liquid chromatography to achieve this separation. ojp.govnih.gov While not directly applicable to this compound itself, the principles of chiral chromatography are crucial in the broader context of phenethylamine analysis.

Spectroscopic Characterization for Structural Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of this compound. Nuclear magnetic resonance and infrared spectroscopy provide detailed information about the molecular framework and functional groups present in the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for elucidating the structure of organic molecules. It provides detailed information about the carbon-hydrogen framework of a compound.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons in a molecule, their chemical environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the benzene (B151609) ring, the methylene (B1212753) protons of the ethylamine (B1201723) side chain, and the ethoxy group protons (both the methylene and methyl protons). The splitting patterns (e.g., triplet, quartet) and integration values (the area under each peak) are used to assign the signals to specific protons in the structure. google.com

¹³C NMR (Carbon-13 NMR): This technique provides information about the different types of carbon atoms in a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum. This includes the carbons of the aromatic ring (with different chemical shifts for the substituted and unsubstituted carbons), the two carbons of the ethylamine side chain, and the two carbons of the ethoxy group.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), provide further structural information by showing correlations between different nuclei. COSY spectra show which protons are coupled to each other (typically on adjacent carbons), while HSQC spectra show which protons are directly attached to which carbons. These techniques are invaluable for unambiguously assigning all the ¹H and ¹³C signals and confirming the connectivity of the atoms within the molecule. dea.govgoogle.com

Table 2: Predicted NMR Data for this compound

Atom TypePredicted ¹H NMR Shift (ppm)Predicted ¹³C NMR Shift (ppm)
Aromatic CH (ortho to OEt)~7.1~128
Aromatic CH (meta to OEt)~6.8~115
Aromatic C (ipso to CH₂CH₂NH₂)-~130
Aromatic C (ipso to OEt)-~158
CH₂ (benzylic)~2.7~38
CH₂ (amino)~2.9~43
O-CH₂ (ethoxy)~4.0~63
CH₃ (ethoxy)~1.4~15

Note: These are predicted values and may vary slightly depending on the solvent and experimental conditions.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. An IR spectrum is a plot of absorbance or transmittance versus frequency (or wavenumber, cm⁻¹), with absorption bands corresponding to the different vibrational modes of the molecule's functional groups.

For this compound, the IR spectrum will show characteristic absorption bands that confirm its structure. These include:

N-H stretching: Primary amines show two bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching of the N-H bonds.

C-H stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while aliphatic C-H stretching (from the ethylamine and ethoxy groups) appears just below 3000 cm⁻¹.

Aromatic C=C stretching: These vibrations typically cause several bands in the 1450-1600 cm⁻¹ region.

C-O stretching: The strong absorption from the aryl-alkyl ether linkage (Ar-O-CH₂) is expected in the 1200-1250 cm⁻¹ region.

Aromatic C-H bending: Out-of-plane bending vibrations in the 700-900 cm⁻¹ region can indicate the substitution pattern on the benzene ring. For a 1,4-disubstituted (para) ring, a strong band is expected around 800-840 cm⁻¹.

Both Attenuated Total Reflectance (ATR) IR, which analyzes solid or liquid samples directly, and vapor-phase IR (often coupled with GC, known as GC-IRD) are used. auburn.edunih.gov Vapor-phase IR is particularly useful for differentiating isomers, as the spectra are often more detailed and reproducible than solid-phase spectra. nih.govoup.com Studies have shown that the ring substitution pattern in ethoxyphenethylamines can be differentiated by several bands in the 700-1610 cm⁻¹ region of their vapor-phase IR spectra. nih.gov

Table 3: Key IR Absorption Bands for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Primary Amine (NH₂)N-H Stretch3300 - 3500
Aromatic RingC-H Stretch> 3000
Alkyl GroupsC-H Stretch< 3000
Aromatic RingC=C Stretch1450 - 1600
Aryl-Alkyl EtherC-O Stretch1200 - 1250
1,4-Disubstituted RingC-H Bend (out-of-plane)800 - 840

Data compiled from general IR spectroscopy principles and research on related compounds. auburn.edunih.govnist.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique used to measure the absorption of UV or visible radiation by a substance. In organic molecules like this compound, this absorption is associated with the excitation of electrons from lower to higher energy levels. The parts of the molecule that absorb light are known as chromophores. 9afi.com For this compound, the primary chromophore is the substituted benzene ring.

The absorption spectrum of a compound is influenced by the chromophore itself and any attached functional groups, known as auxochromes. uomustansiriyah.edu.iqamazonaws.com The ethoxy group (-OCH2CH3) and the ethylamine side chain on the benzene ring act as auxochromes, which can modify the wavelength (λmax) and intensity (molar absorptivity, ε) of the absorption. uomustansiriyah.edu.iq Generally, phenethylamine derivatives exhibit characteristic absorption bands in the UV region. amazonaws.com For instance, benzene shows a secondary absorption band around 255 nm, while the presence of an -OH group in phenol (B47542) shifts the λmax to 270 nm, and an -NH2 group in aniline (B41778) shifts it to 280 nm. uomustansiriyah.edu.iq The solvent used can also cause shifts in the absorption spectrum. 9afi.com

While specific UV-Vis data for this compound is not extensively published, related phenethylamines with a 3,4-methylenedioxyphenyl group, which is also an oxygen-substituted ring system, show strong absorption bands around 235 nm and 285 nm. ojp.gov Based on the structural similarities, the UV spectrum of this compound is expected to show characteristic absorption in the 250-290 nm range, resulting from π → π* transitions within the aromatic ring. The exact λmax and molar absorptivity would require empirical measurement.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of compounds like this compound. Unlike nominal mass spectrometry, HRMS provides the exact mass of the parent ion and its fragments with high precision, allowing for the determination of the elemental composition. filab.frthermofisher.com This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different chemical formulas. ojp.govoup.com

For this compound (C10H15NO), the expected exact mass can be calculated with high accuracy. The analysis of its regioisomers (e.g., 2-ethoxyphenethylamine and 3-ethoxyphenethylamine) by mass spectrometry shows that while they are isobaric, their fragmentation patterns upon derivatization can allow for differentiation. oup.com

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS) techniques like Collision-Induced Dissociation (CID), provides detailed structural information. longdom.org In the mass spectrum of phenethylamines, a common fragmentation pathway is the cleavage of the C-C bond adjacent to the nitrogen atom (alpha-cleavage). For this compound, this would lead to characteristic fragment ions. Research on related ethoxy-substituted phenethylamines has identified key fragment ions that are diagnostic for this class of compounds. A unique fragment ion at m/z 107 has been noted in ethoxy-substituted phenethylamines, which aids in distinguishing them from methylenedioxy-substituted analogues. ojp.gov Furthermore, studies on isomers of ethoxyphenethylamines, which are isobaric with compounds like 3,4-methylenedioxymethamphetamine (MDMA), show major fragment ions at m/z 135/136 (corresponding to the ethoxybenzyl fragment) and m/z 58 (from the amine side chain). oup.com

Table 1: Common Fragment Ions in the Mass Spectra of Ethoxyphenethylamine Isomers
m/z (Mass-to-Charge Ratio)Proposed Fragment Structure/OriginSignificance
135/136Ethoxybenzyl cation/radical cationIndicates the presence of the ethoxy-substituted phenyl ring. oup.com
107Fragment from ethoxy-substituted ringA characteristic ion that helps differentiate from methylenedioxyphenethylamines. ojp.gov
58Imine fragment from alpha-cleavageCommon fragment for N-methylated phenethylamines, but related fragments appear for primary amines. oup.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous information about bond lengths, bond angles, and the conformation of the molecule in the solid state. For a compound like this compound, which is typically handled as a hydrochloride salt to improve stability and crystallinity, X-ray diffraction analysis would yield a detailed crystal structure. wikipedia.org

Polymorphism, the ability of a substance to exist in two or more crystalline forms, can occur in phenethylamine derivatives. google.com Different polymorphs of the same compound will produce distinct X-ray diffraction patterns. google.com While a specific crystal structure for this compound is not prominently available in the literature, data from related compounds, such as D-amphetamine sulfate (B86663), demonstrate the utility of this technique. wikimedia.org Crystallographic studies on amphetamine derivatives have provided detailed structural data, confirming molecular geometry and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. wikimedia.orgwikipedia.orgwikipedia.org Such analyses are foundational for understanding structure-activity relationships and for the unambiguous identification of the solid form of a research compound.

Method Validation for Research Applications (e.g., selectivity, linearity, precision)

The validation of an analytical method is essential to ensure that the results generated are reliable, reproducible, and fit for the intended research purpose. solubilityofthings.commetrology-journal.org For the quantification of this compound in various matrices, a method, typically based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), must be validated by assessing several key parameters. nih.govfda.gov.tw

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte of interest without interference from other components in the sample, such as impurities or matrix components. metrology-journal.orgnumberanalytics.com In practice, this is evaluated by analyzing multiple blank matrix samples to ensure no interfering peaks are present at the retention time of the analyte. fda.gov.twnih.gov

Linearity: Linearity demonstrates that the instrument's response is directly proportional to the concentration of the analyte over a given range. solubilityofthings.comwjarr.com To establish linearity, a series of calibration standards at different concentrations are analyzed. A calibration curve is then constructed by plotting the response against the concentration, and a linear regression is applied. For research applications, a correlation coefficient (r or r²) close to 1.0 is required, often with a threshold of >0.99. wjarr.com

Precision: Precision measures the degree of agreement among a series of measurements from the same homogeneous sample. It is typically evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision under the same operating conditions over a short period. metrology-journal.org

Intermediate Precision (Inter-assay precision): This expresses the variation within a single laboratory, considering different days, analysts, or equipment. metrology-journal.org

Precision is expressed as the relative standard deviation (RSD) or coefficient of variation (CV) of the measurements. For quantitative research methods, an acceptance criterion for precision is often an RSD of less than 15%. researchgate.netresearchgate.net

Table 2: Typical Method Validation Parameters and Acceptance Criteria for Phenethylamine Analysis in Research
ParameterDescriptionCommon Acceptance Criteria
SelectivityAbility to measure the analyte without interference.No significant interfering peaks in blank matrix at the analyte's retention time. fda.gov.tw
LinearityProportionality of response to concentration.Correlation coefficient (r²) > 0.99. wjarr.com
Precision (Repeatability & Intermediate)Closeness of agreement between a series of measurements.Relative Standard Deviation (RSD) ≤ 15%. researchgate.netresearchgate.net

Metabolism and Biotransformation Pathways in Vitro and Enzymatic Studies

Enzymatic Biotransformation by Isolated Enzyme Systems (e.g., MAO, CYP450)

The primary enzymatic systems implicated in the metabolism of phenethylamines are monoamine oxidases (MAO) and cytochrome P450 (CYP) enzymes. frontiersin.orgresearchgate.net While direct studies on 4-Ethoxyphenethylamine are not extensively detailed in the provided literature, the metabolism of structurally related compounds offers significant insight.

Monoamine Oxidase (MAO): Phenethylamines are known substrates for MAO, which catalyzes their oxidative deamination. auburn.edu However, the susceptibility can vary; for instance, mescaline, a more complex methoxylated phenethylamine (B48288), is reported to be only minimally oxidized by MAO. sci-hub.se Ring-substituted phenethylamines have been shown to act as inhibitors of monoamine oxidases. auburn.edu

Cytochrome P450 (CYP450): The CYP450 superfamily of enzymes, predominantly located in the liver, is central to the metabolism of a vast number of drugs. google.com For phenethylamine-like compounds, specific isozymes such as CYP2D6, CYP3A4, CYP1A2, and CYP2C19 are known to be significantly involved in their biotransformation. google.comresearchgate.netgoogle.com These enzymes are responsible for the majority of drug metabolism. google.com Interactions can include inhibition or induction of these enzymes, which can affect the metabolism of co-administered drugs. google.com For related compounds like methamphetamine, enzymatic degradation is primarily handled by CYP2D6. researchgate.net It is highly probable that CYP enzymes catalyze the initial Phase I modifications of this compound. frontiersin.orgresearchgate.netgoogle.com

Identification and Structural Characterization of In Vitro Metabolites

Specific in vitro metabolites of this compound are not comprehensively identified in the available research. However, based on the known metabolic pathways of similar compounds, several metabolites can be predicted. Mass spectrometry is a key analytical technique for identifying metabolites. ojp.gov For instance, ethoxy-substituted phenethylamines are noted to produce unique fragment ions (such as at m/z 107) that can help differentiate them and their metabolites from other related structures. ojp.gov

Potential metabolites would likely arise from O-deethylation of the ethoxy group and hydroxylation of the aromatic ring, followed by subsequent conjugation.

Metabolic Stability in Microsomal and Hepatocyte Systems (in vitro, non-human)

Metabolic stability assays are crucial in early drug development to predict a compound's pharmacokinetic properties, such as its half-life and bioavailability. google.com These assays typically utilize liver microsomes or hepatocytes from various species (e.g., rat, human) to measure the rate at which the compound is metabolized (its intrinsic clearance). google.commdpi.com

The process involves incubating the compound with the microsomal or hepatocyte preparation, which contains the metabolizing enzymes, and quantifying the amount of the parent compound remaining over time using techniques like LC-MS (Liquid Chromatography-Mass Spectrometry). google.commdpi.com While preliminary metabolic stability assessments have been mentioned for derivatives of phenethylamines in rat and human microsomes, specific data for this compound is not detailed in the reviewed literature. nih.govmdpi.com The stability of a compound in these systems is influenced by its chemical structure; for example, increased lipophilicity can sometimes lead to more rapid metabolism. mdpi.com

Potential for Phase I and Phase II Metabolic Reactions (e.g., O-dealkylation, hydroxylation, glucuronidation, sulfation)

The biotransformation of this compound is expected to proceed through sequential Phase I and Phase II metabolic reactions, a common pathway for detoxifying and eliminating foreign compounds from the body. wikipedia.org

Phase I Reactions: These are modification reactions that introduce or expose functional groups on the substrate, typically making it more polar. wikipedia.org For this compound, the primary anticipated Phase I reactions, catalyzed mainly by CYP450 enzymes, are:

O-dealkylation: Specifically, O-deethylation would remove the ethyl group from the ethoxy moiety, yielding 4-hydroxyphenethylamine. This is a common metabolic pathway for alkoxy-substituted aromatic compounds. auburn.edu

Aromatic Hydroxylation: An additional hydroxyl group could be introduced onto the aromatic ring.

Deamination: Oxidation of the ethylamine (B1201723) side chain, often catalyzed by MAO, would lead to the corresponding phenylacetic acid derivative.

Phase II Reactions: Following Phase I modification, the resulting metabolites, now possessing functional groups like hydroxyls, can undergo conjugation with endogenous polar molecules. wikipedia.org This process further increases water solubility, facilitating excretion. auburn.edu Potential Phase II reactions include:

Glucuronidation: The attachment of glucuronic acid to a hydroxyl group, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: The conjugation of a sulfate (B86663) group, catalyzed by sulfotransferases (SULTs).

The hydroxy metabolites formed during Phase I are typically excreted as glucuronide and/or sulfate conjugates. auburn.edu

The table below summarizes the potential metabolic transformations of this compound.

PhaseReaction TypeEnzyme Family (Probable)PrecursorPotential Product
Phase IO-DeethylationCytochrome P450This compound4-Hydroxyphenethylamine
Phase IAromatic HydroxylationCytochrome P450This compoundEthoxy-hydroxyphenethylamine
Phase IOxidative DeaminationMonoamine Oxidase (MAO)This compound4-Ethoxyphenylacetic acid
Phase IIGlucuronidationUGTs4-Hydroxyphenethylamine4-Hydroxyphenethylamine-O-glucuronide
Phase IISulfationSULTs4-Hydroxyphenethylamine4-Hydroxyphenethylamine-O-sulfate

Theoretical and Computational Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov This method helps in understanding the binding mode and affinity of the ligand, which are crucial for its biological activity. For phenethylamines, including 4-ethoxyphenethylamine, the primary targets of interest are often serotonin (B10506) (5-HT) receptors, particularly the 5-HT₂A subtype, which is strongly implicated in the action of psychedelic compounds.

Docking simulations of phenethylamine (B48288) analogs into the 5-HT₂A receptor binding pocket reveal key interactions. These typically involve:

Hydrogen Bonds: The primary amine group of the ethylamine (B1201723) side chain is a critical hydrogen bond donor, often interacting with key aspartate or serine residues within the receptor's binding site. nih.gov

Pi-Pi Stacking: The aromatic ring of the phenethylamine core can engage in pi-pi stacking interactions with aromatic residues of the receptor, such as phenylalanine or tryptophan. nih.gov

Hydrophobic Interactions: The ethoxy group and the ethyl side chain contribute to hydrophobic interactions within the binding pocket, which can enhance binding affinity and influence ligand orientation.

While specific docking studies for this compound are not extensively published, data from related compounds like escaline (B1605962) (3,5-dimethoxy-4-ethoxyphenethylamine) show interactions with key residues in the 5-HT₂A receptor. The binding affinity is quantified by a docking score, with more negative values indicating stronger predicted binding.

Table 1: Illustrative Molecular Docking Results for a Phenethylamine Ligand at the 5-HT₂A Receptor

Parameter Value/Description
Target Protein Human Serotonin 5-HT₂A Receptor
Ligand This compound Analog
Docking Score (kcal/mol) -8.5 to -11.5
Key Interacting Residues Asp155, Ser239, Phe339, Phe340

| Types of Interactions | Hydrogen bond with Asp155; Pi-pi stacking with Phe339; Hydrophobic contacts |

Note: This table is illustrative, based on typical findings for phenethylamines, as specific data for this compound is limited in public literature.

Molecular Dynamics (MD) Simulations of Ligand-Receptor Complexes

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and the conformational changes that may occur upon binding. nih.govnih.gov An MD simulation starts with the docked pose from a molecular docking study and simulates the movements of atoms and molecules over a period, typically nanoseconds to microseconds.

For a complex of this compound with a receptor like 5-HT₂A, MD simulations can assess:

Stability of the Binding Pose: The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over time suggests the complex is in a stable conformation. nih.gov

Flexibility of the Complex: The root-mean-square fluctuation (RMSF) of individual amino acid residues can identify which parts of the receptor become more or less flexible upon ligand binding. nih.gov

Persistence of Interactions: MD simulations can track the duration and stability of key interactions (e.g., hydrogen bonds) identified in docking, confirming their importance for stable binding. researchgate.net

These simulations can help explain how a ligand might act as an agonist, partial agonist, or antagonist by revealing the specific dynamic and structural responses the receptor undergoes upon binding.

| Hydrogen Bond Occupancy | > 50% | Key hydrogen bonds are maintained for a significant portion of the simulation time. |

Note: This table represents typical expected outcomes for a stable ligand-receptor complex in an MD simulation.

Quantum Chemical Calculations for Electronic Structure and Conformation

Quantum chemical calculations are employed to investigate the intrinsic electronic properties and conformational preferences of a molecule, independent of its biological environment.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. mdpi.com For phenethylamines, DFT has been successfully used to predict properties like infrared spectra and NMR shifts, which can aid in the analytical identification of these compounds. nist.gov DFT applications can also elucidate the electronic properties that are fundamental to receptor interaction, such as atomic charges and the energies of frontier molecular orbitals (HOMO and LUMO). researchgate.net These calculations provide a foundation for understanding the reactivity and interaction potential of the molecule.

The this compound molecule possesses conformational flexibility, primarily around the C-C single bonds of the ethylamine side chain and the C-O bond of the ethoxy group. Conformational landscape analysis involves calculating the relative energies of different spatial arrangements (conformers) of the molecule. This analysis helps identify the most stable, low-energy conformations that are likely to be biologically relevant. For phenethylamines, the orientation of the ethylamine side chain relative to the aromatic ring (e.g., gauche or anti) is crucial as it determines the distance and vector of the amine group, which must fit precisely into the receptor binding pocket.

Table 3: Hypothetical Relative Energies of this compound Conformers

Conformer (Side Chain Dihedral Angle) Relative Energy (kcal/mol) Population at 298 K (%)
Anti (180°) 1.2 10
Gauche (+60°) 0.0 45

| Gauche (-60°) | 0.0 | 45 |

Note: This table is a hypothetical representation. The gauche conformation is often found to be lower in energy for many phenethylamines.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for understanding non-covalent interactions, particularly how a ligand is "recognized" by its receptor. In an MEP map, regions of negative potential (red/yellow) indicate electron-rich areas that are prone to electrophilic attack or hydrogen bond accepting, while regions of positive potential (blue) are electron-poor and suitable for nucleophilic attack or hydrogen bond donating.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

To build a QSAR model for phenethylamines, one would:

Compile a dataset of phenethylamine analogs with their measured biological activities (e.g., receptor binding affinity, Ki, or in vivo potency).

Calculate a set of numerical descriptors for each molecule that encode its structural, physical, and electronic properties (e.g., molecular weight, logP, topological indices, quantum chemical parameters).

Use statistical methods, such as multiple linear regression or machine learning algorithms, to build an equation that relates the descriptors to the activity.

For a series including this compound, a QSAR model could help predict how modifications to the substitution pattern on the ring or alterations to the side chain would affect its activity at a particular target.

Table 4: Example of a Data Structure for a Phenethylamine QSAR Study

Compound LogP Molecular Weight Dipole Moment (Debye) Biological Activity (pIC₅₀)
Compound A 2.1 181.25 1.8 6.5
This compound 2.4 179.24 2.0 (To be predicted)

| Compound C | 2.7 | 209.28 | 2.2 | 7.1 |

Note: This table illustrates the type of data used to build a QSAR model. The values are for demonstration purposes.

In Silico Prediction of Molecular Properties (e.g., ADMET-related, non-clinical)

The prediction of molecular properties through computational (in silico) methods is a cornerstone of modern medicinal chemistry and toxicology. nih.govnih.gov These approaches allow for the early assessment of a compound's potential pharmacokinetic and toxicological profile, guiding further research and development while minimizing resource expenditure and the need for extensive animal testing. nih.govnih.gov For this compound, various in silico tools can be employed to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, as well as its general physicochemical characteristics and drug-likeness.

Computational models, such as those implemented in platforms like SwissADME and pkCSM, utilize a molecule's structure to derive predictions for a wide array of endpoints. nih.govnih.govparssilico.com These predictions are based on quantitative structure-activity relationships (QSAR) and machine learning algorithms trained on large datasets of experimentally determined properties. nih.govnih.govyoutube.com

The fundamental physicochemical properties of a molecule are critical determinants of its behavior in a biological system. In silico tools provide rapid calculation of these characteristics. For this compound, key predicted physicochemical descriptors are summarized below.

Table 1: Predicted Physicochemical Properties of this compound

Property Predicted Value Source
Molecular Formula C10H15NO Computational Analysis
Molecular Weight 165.23 g/mol Computational Analysis
LogP (Octanol/Water Partition Coefficient) 1.85 Predicted
Water Solubility Moderately Soluble Predicted
Polar Surface Area (PSA) 35.25 Ų Predicted
Number of Hydrogen Bond Donors 1 Computational Analysis
Number of Hydrogen Bond Acceptors 2 Computational Analysis

Drug-likeness models assess whether a compound possesses properties consistent with known orally active drugs. The Lipinski's "Rule of Five" is a widely recognized guideline. A compound is considered drug-like if it violates no more than one of the following criteria: molecular weight ≤ 500, LogP ≤ 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10. Based on the predicted values, this compound adheres to Lipinski's rules, suggesting favorable oral bioavailability characteristics.

ADMET profiling is crucial for evaluating the viability of a compound for further study. In silico models offer predictions for key pharmacokinetic and toxicity endpoints.

Absorption: The absorption of a compound, particularly its gastrointestinal (GI) absorption and ability to cross the blood-brain barrier (BBB), is a primary determinant of its systemic availability and central nervous system activity.

Table 2: Predicted Absorption Properties of this compound

Parameter Prediction Interpretation
Gastrointestinal (GI) Absorption High Likely to be well-absorbed from the gut.
Blood-Brain Barrier (BBB) Permeant Yes Predicted to cross the BBB.

Distribution: Distribution parameters describe how a compound disperses throughout the body's tissues and fluids. Key predicted parameters include the volume of distribution (VDss) and plasma protein binding (PPB).

Table 3: Predicted Distribution Properties of this compound

Parameter Predicted Value Interpretation
Volume of Distribution (VDss) > 0.7 L/kg Suggests significant tissue distribution.

Metabolism: Metabolism, primarily by cytochrome P450 (CYP) enzymes, is a major route of elimination for many xenobiotics. Predicting which CYP isoforms a compound may inhibit is important for assessing potential drug-drug interactions. nih.gov

Table 4: Predicted Cytochrome P450 (CYP) Inhibition Profile of this compound

CYP Isoform Inhibition Prediction
CYP1A2 Non-inhibitor
CYP2C19 Inhibitor
CYP2C9 Non-inhibitor
CYP2D6 Inhibitor

Excretion: Excretion predictions can estimate the primary routes and rates of elimination from the body. Total clearance is a key parameter in this regard.

Table 5: Predicted Excretion Properties of this compound

Parameter Predicted Value

Toxicity: In silico toxicity models screen for potential liabilities such as carcinogenicity, mutagenicity, and organ toxicity. These are critical for early-stage safety assessment. nih.gov

Table 6: Predicted Non-Clinical Toxicity Profile of this compound

Toxicity Endpoint Prediction
AMES Mutagenicity Non-mutagenic
hERG I Inhibition Low risk
Hepatotoxicity Low risk

These in silico predictions provide a valuable, albeit preliminary, profile of this compound's molecular and ADMET-related properties. While these computational tools are powerful for guiding research, experimental validation is essential to confirm these findings. nih.gov

Research Applications and Utility As a Chemical Probe

Application of 4-Ethoxyphenethylamine in Biochemical Assays

There is a lack of published studies detailing the use of this compound in specific biochemical assays. Typically, for a novel phenethylamine (B48288), researchers would conduct a battery of in vitro assays to determine its binding affinities and functional activities at various receptors, particularly monoamine receptors such as serotonin (B10506), dopamine (B1211576), and adrenergic receptors.

For instance, studies on related, more complex phenethylamines like escaline (B1605962) (3,5-dimethoxy-4-ethoxyphenethylamine) have shown that substitutions on the phenyl ring significantly influence receptor interaction. nih.govwikipedia.orgfrontiersin.org These studies often involve radioligand binding assays to determine the inhibition constant (Ki) of the compound at a range of receptor subtypes. nih.govnih.gov Functional assays, such as those measuring second messenger recruitment (e.g., calcium flux or cyclic AMP production), would further elucidate whether the compound acts as an agonist, antagonist, or inverse agonist at these receptors. nih.gov

However, specific data from such assays for this compound are not available in the reviewed literature.

Table 1: Hypothetical Biochemical Assays for this compound Characterization

Assay TypePurposePotential TargetsData Output
Radioligand BindingDetermine binding affinitySerotonin (5-HT) Receptors, Dopamine (D) Receptors, Adrenergic (α, β) Receptors, Trace Amine-Associated Receptors (TAARs)Inhibition Constant (Ki)
Functional AssaysDetermine functional activity (agonist, antagonist, etc.)Receptors with significant binding affinityEfficacy (Emax), Potency (EC50/IC50)
Monoamine Transporter Uptake/Release AssaysAssess interaction with monoamine transportersSerotonin Transporter (SERT), Dopamine Transporter (DAT), Norepinephrine (B1679862) Transporter (NET)Inhibition of uptake (IC50), Promotion of release

This table is illustrative of the types of studies required and does not represent published data for this compound.

Use as a Chemical Probe for Exploring Receptor Subtype Functionality

A chemical probe is a small molecule used to study and manipulate the function of a specific protein, such as a receptor subtype. To be effective, a chemical probe should ideally exhibit high potency and selectivity for its target.

The potential of this compound as a chemical probe is currently unknown due to the absence of comprehensive receptor screening data. Research on other phenethylamines indicates that the nature and position of substituents on the phenyl ring are critical for receptor selectivity. frontiersin.orgnih.gov For example, studies on 4-alkoxy-substituted 2,5-dimethoxyphenethylamines have shown that increasing the size of the alkoxy group can alter binding affinities at serotonin receptor subtypes like 5-HT2A and 5-HT2C. nih.gov

Without specific binding data for this compound, it is impossible to ascertain if it possesses the necessary selectivity to be a useful probe for any particular receptor subtype. It is plausible that it interacts with multiple monoamine receptors, a common characteristic of simple phenethylamines, which would limit its utility as a selective chemical probe.

Development of Radioligands or Fluorescent Probes based on the this compound Scaffold

The development of radioligands or fluorescent probes is a critical step in visualizing and quantifying receptors in tissues and living organisms. This typically involves modifying the chemical structure of a compound with high affinity and selectivity for a target receptor to incorporate a radioactive isotope (e.g., tritium, carbon-11) or a fluorophore.

There are no published reports on the development of radioligands or fluorescent probes based on the this compound scaffold. The prerequisite for such development is a detailed understanding of the compound's structure-activity relationship (SAR) to identify positions on the molecule where a label can be attached without significantly compromising its binding affinity and selectivity for the target receptor. Given the lack of fundamental binding data for this compound, it has not been established as a viable candidate for such probe development.

Contribution to the Understanding of Monoamine Systems in Preclinical Research Models (non-human, basic science)

Preclinical research in non-human models is essential for understanding how a compound affects complex biological systems. For phenethylamines, this often involves studying their effects on neurotransmitter levels, neuronal firing rates, and behavior in rodents.

There is no evidence in the scientific literature of this compound being used in preclinical research models to investigate monoamine systems. Studies on related compounds, such as escaline, have utilized rodent models to assess effects like the head-twitch response, which is a behavioral proxy for 5-HT2A receptor activation. wikipedia.org Such studies provide insights into the in vivo effects of these compounds on the serotonin system.

The interaction of phenethylamines with trace amine-associated receptor 1 (TAAR1) is another area of active preclinical research. nih.gov However, the specific effects of this compound on TAAR1 or any other component of the monoamine systems in preclinical models have not been documented.

Table 2: Representative Preclinical Data for a Related Phenethylamine (Escaline)

Preclinical ModelAssayFindingReference
RodentHead-Twitch ResponseProduces the head-twitch response, indicative of 5-HT2A receptor activation. wikipedia.org
RodentDrug DiscriminationPartially substitutes for LSD in drug discrimination tests. wikipedia.org

This table provides data for a related compound, Escaline, to illustrate the type of preclinical research that is currently lacking for this compound.

Future Research Directions and Emerging Methodologies

Design of Next-Generation 4-Ethoxyphenethylamine Analogues with Enhanced Molecular Selectivity

The development of novel this compound analogues with improved selectivity for specific receptor subtypes is a primary goal of future research. The principle of structure-activity relationships (SAR) remains central to this effort, guiding the rational design of molecules with desired pharmacological profiles. researchgate.net Research has shown that even minor structural modifications to the phenethylamine (B48288) scaffold can significantly alter a compound's affinity and efficacy at various receptors.

Future synthetic strategies will likely focus on several key areas of the this compound molecule:

Modification of the 4-Alkoxy Group: Extending the length of the alkoxy chain (e.g., from ethoxy to propoxy) or introducing modifications like fluorination can modulate receptor binding affinities. ljmu.ac.ukresearchgate.netfrontiersin.org Studies on related 2,5-dimethoxyphenethylamines have demonstrated that increasing the size of the 4-substituent can increase affinities at 5-HT₂ₐ and 5-HT₂꜀ receptors. frontiersin.org The introduction of fluorine atoms to the ethoxy group has been shown to have variable effects, with progressive fluorination sometimes leading to increased affinity. researchgate.netfrontiersin.org

Ring Substitution Patterns: The addition of other substituents to the phenyl ring, as seen in the analogue 3,5-dimethoxy-4-ethoxyphenethylamine (Escaline), dramatically influences its properties. wikipedia.orgiiab.me Systematic exploration of different substitution patterns is crucial for mapping the chemical space and identifying compounds with high selectivity for a single receptor subtype over others.

Side Chain and Amine Group Modifications: Alterations to the ethylamine (B1201723) side chain, such as N-benzylation, have been shown to produce compounds with extremely high potency at serotonin (B10506) receptors. researchgate.net Exploring a variety of N-substituents on the this compound core could yield analogues with unique selectivity profiles.

A molecular hybridization approach, which combines structural features from different pharmacophores, represents an emerging strategy to design new molecules with enhanced properties. researchgate.net The overarching goal is to create a toolbox of highly selective ligands that can be used to probe the function of specific receptors and pathways without the confounding effects of off-target interactions.

Table 1: Example Phenethylamine Analogues and Receptor Interactions

Compound Name Structure Key Structural Difference from this compound Receptor Interaction Insights Citations
This compound C₁₀H₁₅NO Parent Compound Serves as a structural base for derivatization. N/A
Escaline (B1605962) C₁₂H₁₉NO₃ Addition of two methoxy (B1213986) groups at positions 3 and 5. Has about twice the affinity of mescaline for 5-HT₂ₐ receptors and is a full agonist. sci-hub.se wikipedia.orgiiab.mesci-hub.se
2C-O-2 (4-ethoxy-2,5-dimethoxyphenethylamine) C₁₂H₁₉NO₃ Methoxy groups at positions 2 and 5. Binds with submicromolar affinity to the 5-HT₂ₐ receptor and acts as a partial agonist. researchgate.netnih.gov researchgate.netnih.gov

| EVP14782 (6-amino-4-(4-ethoxyphenethylamino)quinazoline) | C₁₈H₂₀N₄O | Quinazoline (B50416) group attached to the amine. | Acts as a high-affinity partial antagonist of the NF-κB pathway. nih.gov | nih.gov |

Exploration of Novel Protein Targets and Binding Sites

While much of the research on phenethylamines has centered on classical serotonergic receptors like 5-HT₂ₐ and 5-HT₂꜀, the full spectrum of their biological targets is likely broader. sci-hub.se Future research will benefit from unbiased screening approaches to identify novel protein interactions and binding sites, potentially revealing previously unknown mechanisms of action and therapeutic possibilities.

One promising area of investigation is the NF-κB (nuclear factor-κB) pathway . A phenotypic screen identified a class of quinazoline-derived compounds, one of which contains a 4-ethoxyphenethylamino group (coded as EVP14782), that were potent inhibitors of NF-κB activation. nih.gov This discovery suggests that specifically designed this compound analogues could be developed to modulate this critical signaling pathway, which is implicated in inflammation and cellular stress, with potential applications in conditions like Huntington's disease. nih.gov

Another target of growing interest is the Trace Amine-Associated Receptor 1 (TAAR1) . Research has shown that phenethylamines tend to bind more strongly to TAAR1 compared to their amphetamine counterparts. researchgate.net Given TAAR1's role in modulating monoaminergic systems, it represents a key target for developing novel compounds with potentially distinct pharmacological effects from those acting primarily on serotonin receptors.

Furthermore, initial experiments with complex N-substituted phenethylamines have suggested potential off-target engagement of other membrane proteins, such as voltage-gated sodium channels (VGSCs) . google.com Investigating whether simpler this compound derivatives interact with these or other ion channels could open new avenues of research. The identification of such novel interactions is essential for building a comprehensive understanding of the compound's biological activity.

Table 2: Potential Protein Targets for this compound Analogues

Protein Target / Pathway Potential Role / Significance Relevant Findings Citations
Serotonin 5-HT₂ₐ/₂꜀ Receptors Primary targets for many psychoactive phenethylamines; involved in mood, perception, and cognition. Analogues show varying affinities and efficacies, allowing for fine-tuning of receptor activity. frontiersin.orgnih.gov frontiersin.orgnih.gov
NF-κB Pathway Key regulator of inflammation, immunity, and cell survival. An analogue containing a 4-ethoxyphenethylamino moiety inhibits NF-κB activation. nih.gov nih.gov
Trace Amine-Associated Receptor 1 (TAAR1) Modulates dopamine (B1211576) and serotonin neurotransmission. Phenethylamines bind effectively to TAAR1, suggesting a distinct mechanism of action. researchgate.net researchgate.net

| Voltage-Gated Sodium Channels (VGSCs) | Essential for neuronal excitability. | Complex phenethylamines have shown unexpected inhibitory activity at VGSCs. google.com | google.com |

Integration of Advanced Computational Techniques with Experimental Studies

The synergy between computational chemistry and experimental pharmacology is becoming indispensable for modern drug discovery and chemical neuroscience. In silico techniques allow for the rapid screening of vast virtual libraries of compounds, prioritizing those with the highest likelihood of desired activity before undertaking costly and time-consuming chemical synthesis.

Molecular docking is a key computational method used to predict the binding orientation and affinity of a ligand to a protein target. smolecule.comnih.gov By docking virtual this compound analogues into the crystal structures or homology models of receptors like 5-HT₂ₐ, TAAR1, or NF-κB pathway components, researchers can estimate binding energies and identify key molecular interactions. This process helps to rationalize existing SAR data and guide the design of new analogues with enhanced affinity and selectivity. sci-hub.se

Other relevant computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in a compound's chemical structure with changes in its biological activity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping: This technique calculates the electrostatic potential on the surface of a molecule, which is crucial for understanding long-range interactions involved in a drug's initial recognition by its receptor. uchile.cl

These computational predictions must be validated through experimental work. The most promising candidates identified through virtual screening can then be synthesized and evaluated in in vitro binding and functional assays. This iterative cycle of computational design, chemical synthesis, and biological testing accelerates the discovery process, making it more efficient and targeted.

Application of Omics Technologies for Systems-Level Understanding in In Vitro Models

To move beyond the study of single-target interactions and understand the broader cellular impact of this compound analogues, the application of "omics" technologies is a critical future direction. These high-throughput methods provide a systems-level view of how a compound alters complex biological processes in in vitro models, such as neuronal cell cultures or cells engineered to express specific receptors.

Transcriptomics: This technology, often performed using methods like RNA-sequencing (RNA-Seq), measures the expression levels of thousands of genes simultaneously. By treating a relevant cell model with a this compound analogue, researchers could identify which genes and genetic pathways are upregulated or downregulated in response. This could reveal downstream signaling effects that are not apparent from simple receptor binding assays. For example, transcriptomic analysis of cells expressing the peyote cactus's biosynthetic enzymes has been used to identify genes involved in mescaline production. sci-hub.se

Proteomics: Proteomics involves the large-scale study of proteins, including their expression levels, modifications, and interactions. bg.ac.rs Using mass spectrometry-based techniques, scientists can analyze how the proteome of a cell changes after exposure to a compound. researchgate.net This could uncover changes in protein networks, signaling cascades, and post-translational modifications that are initiated by the compound's interaction with its primary target(s).

Integrating these omics datasets can provide a comprehensive and unbiased map of a compound's cellular mechanism of action. This holistic understanding is crucial for predicting a molecule's broader biological effects and for identifying novel biomarkers of its activity.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.